molecular formula C4H7NO B018810 2-Cyano-2-propanol-1,1,1,3,3,3-d6 CAS No. 40662-43-9

2-Cyano-2-propanol-1,1,1,3,3,3-d6

Cat. No. B018810
CAS RN: 40662-43-9
M. Wt: 91.14 g/mol
InChI Key: MWFMGBPGAXYFAR-WFGJKAKNSA-N
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Description

  • 2-Cyano-2-propanol-1,1,1,3,3,3-d6 is a chemical compound of interest in various fields, including organic chemistry and materials science. Its synthesis, molecular structure, and properties are subjects of ongoing research.

Synthesis Analysis

  • The synthesis of related cyano compounds involves complex reactions and is often explored using Density Functional Theory (DFT) and other computational methods to predict reaction outcomes and understand molecular interactions (Singh et al., 2013).

Molecular Structure Analysis

  • Molecular structure analysis often utilizes techniques like NMR, UV–Visible spectroscopy, FT-IR, and mass spectroscopy. These methods help in understanding the electronic structure and bonding nature of the molecule (Singh et al., 2013).

Chemical Reactions and Properties

  • The chemical reactivity and properties can be analyzed through various computational approaches, including Natural Bond Orbital (NBO) analysis and Electrophilic Charge Transfer (ECT) calculations. These methods help to determine the electrophilic or nucleophilic behavior of the molecule (Singh et al., 2013).

Physical Properties Analysis

  • The physical properties of related cyano compounds, such as crystal structures and phase transitions, are often studied using X-ray crystallography and spectroscopic methods. These studies provide insights into the material's stability and potential applications (Badawi, 2012).

Chemical Properties Analysis

  • Chemical properties, including stability, reactivity, and interaction with other molecules, are crucial aspects of study. These properties are often explored through a combination of experimental techniques and theoretical calculations, such as DFT and Molecular Orbital Theory (Nishida et al., 2011).

Safety And Hazards

2-Cyano-2-propanol-1,1,1,3,3,3-d6 is very toxic to the respiratory and digestive systems. Skin absorption can also produce moderate toxicity. Mice die within 90 seconds of being in vapor .

properties

IUPAC Name

3,3,3-trideuterio-2-hydroxy-2-(trideuteriomethyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-4(2,6)3-5/h6H,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFMGBPGAXYFAR-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C#N)(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440604
Record name 2-Cyano-2-propanol-1,1,1,3,3,3-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-2-propanol-1,1,1,3,3,3-d6

CAS RN

40662-43-9
Record name 2-Cyano-2-propanol-1,1,1,3,3,3-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The inventors extensively studied to overcome these difficulties, and as a result the following were found: 2-amino-2-methylpropionitrile having an ammonia content of not more than 1.5% by weight can be obtained in a high yield by subjecting crude 2-amino-2-methylpropionitrile (which is obtained by the reaction between acetone cyanohydrin and ammonia, or acetone, hydrogen cyanide and ammonia, or acetone and ammonium cyanide, and contains impurities such as unreacted acetone, hydrogen cyanide and ammonia; water formed by the reaction; and other by-products) to distillation under reduced pressure under conditions such that the temperature of the heat transfer medium be 0° to 50° C. and the pressure be 400 mmHg or less, thereby distilling out a low-boiling fraction comprising ammonia; and 2,2'-azobis(2-methylpropionitrile) is obtained in a high yield by contacting the purified 2-amino-2-methylpropionitrile with an aqueous metal hypochlorite solution which is controlled to a pH of about 10 to 13.5, in an aqueous medium at a temperature of not more than about 30° C., the concentration of the hypochlorite being 5% by weight or less, based on the weight of the reaction mixture, thereby minimizing the decomposition of 2-amino-2-methylpropionitrile.
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Synthesis routes and methods II

Procedure details

It is publicly known that manganese dioxide is used as a solid catalyst in the hydration reaction of acetone cyanohydrin. According to any of the conventional processes, α-hydroxyisobutyramide is obtained by the reaction of acetone cyanohydrin with water as shown by the following reaction equation at a temperature of 40° to 100° C. in the presence of manganese-based catalyst and preferably an acetone-based solvent in a yield of 60 to 95%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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